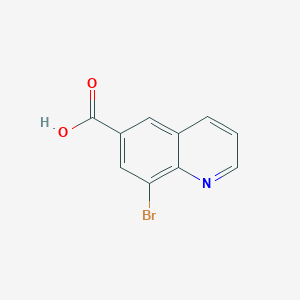

8-bromoquinoline-6-carboxylic Acid

Description

Significance of Quinolines in Heterocyclic Chemistry

Quinoline (B57606), a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com First isolated from coal tar in the 19th century, its name is derived from quinine, a natural antimalarial agent. numberanalytics.com This historical link to medicine foreshadowed the vast therapeutic potential of the quinoline scaffold. numberanalytics.com Today, quinoline derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and anticonvulsant properties. rsc.orgnih.govbiointerfaceresearch.comnih.govnih.gov This versatility has made the quinoline nucleus a focal point for medicinal chemists in the quest for new drugs. nih.gov Beyond pharmaceuticals, quinoline-based compounds are also integral to the development of agrochemicals, such as fungicides, and advanced materials like organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net

Role of Halogenated Organic Compounds in Synthetic Strategies

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules is a fundamental and powerful strategy in synthetic chemistry. numberanalytics.com Halogenation can profoundly alter a compound's physical and chemical properties, including its reactivity, stability, and bioactivity. numberanalytics.com Halogenated compounds are crucial intermediates, acting as versatile handles for further molecular modifications. merckmillipore.commdpi.com

Specifically, aryl halides (where a halogen is attached to an aromatic ring) are key substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. facs.websitersc.orgresearchgate.net These reactions are foundational for constructing complex carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. rsc.orgrsc.orgnih.gov The bromine atom in a compound like 8-bromoquinoline-6-carboxylic acid, for instance, serves as a reactive site, allowing for the strategic attachment of other molecular fragments. nih.gov

Positioning of this compound within Quinoline Derivatives Research

This compound is a specialized research chemical that combines the key features of a quinoline core, a reactive bromine atom, and a carboxylic acid group. This unique combination of functional groups makes it a valuable building block in several areas of research.

The presence of the bromine at the 8-position and the carboxylic acid at the 6-position provides specific points for chemical modification. The bromine atom can be replaced or used in cross-coupling reactions to build more complex molecules. Simultaneously, the carboxylic acid group can form amides, esters, or serve as a coordination site for metal ions, making it useful in the synthesis of coordination polymers and metal-organic frameworks (MOFs). While specific, published research focusing exclusively on this exact isomer is niche, its structural motifs are highly relevant. For instance, related bromoquinoline derivatives are investigated for their potential as antibacterial and antifungal agents, where the specific placement of the halogen and other groups is critical for biological activity. chemshuttle.com

Overview of Research Paradigms for Novel Chemical Entities

The discovery and development of new chemical entities, whether for medicine or materials science, follows a structured, multi-stage process. humanspecificresearch.orgnih.gov This journey begins with basic research to understand a particular disease or material need, leading to the identification of a biological or functional "target". zeclinics.comfrontiersin.org

The next phase, drug or material discovery, involves screening large libraries of chemicals to find "hits"—molecules that show a desired effect. wikipedia.org These hits are then chemically modified and optimized to improve their properties, such as potency, selectivity, and stability, transforming them into "lead compounds". humanspecificresearch.orgwikipedia.org This optimization phase is where building blocks like this compound become crucial, allowing chemists to systematically explore how different structural modifications affect function.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 791632-21-8 | biosynth.com, achemblock.com |

| Molecular Formula | C₁₀H₆BrNO₂ | biosynth.com, achemblock.com |

| Molecular Weight | 252.06 g/mol | biosynth.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | O=C(C1=CC(Br)=C2N=CC=CC2=C1)O | achemblock.com |

This table summarizes key identifiers for this compound. All sales of this compound are for research purposes only.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUAIBVSZBTFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 8 Bromoquinoline 6 Carboxylic Acid

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the quinoline (B57606) core is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the C-8 position. The electronic properties of the quinoline ring system, influenced by the nitrogen atom and the carboxylic acid group, play a significant role in the reactivity of the C-Br bond.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org For 8-bromoquinoline-6-carboxylic acid, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the 8-position.

The general mechanism involves the oxidative addition of the bromoquinoline to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be influenced by the specific boronic acid used. nih.gov For instance, palladium acetate (B1210297) with triphenylphosphine (B44618) as a ligand and potassium carbonate as a base in a dioxane/water mixture has been found effective for the Suzuki coupling of 8-bromoquinoline (B100496) with (furan-3-yl)boronic acid. mdpi.com

Research on related bromoquinoline isomers has shown that the position of the substituents can significantly affect reactivity. For example, in some instances, the 8-bromo position has been found to be less reactive in Suzuki couplings compared to other positions under certain reaction conditions. tandfonline.com Conversely, the presence of multiple bromine atoms can enhance reactivity. The carboxylic acid group at the C-6 position can also influence the reaction kinetics, potentially by coordinating with the palladium catalyst.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Bromoquinolines

| Bromoquinoline Reactant | Boronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 8-Bromoquinoline | (Furan-3-yl)boronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 8-(Furan-3-yl)quinoline | mdpi.com |

| 3,6-Dibromoquinoline-8-carboxylic acid | Arylboronic acid | Not specified | 3,6-Diarylquinoline-8-carboxylic acid |

This table presents examples of Suzuki-Miyaura reactions on various bromoquinoline scaffolds to illustrate the scope of the reaction. Specific conditions and yields are highly dependent on the substrates and reagents used.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for the coupling of amines with aryl halides. wikipedia.org This reaction is of great synthetic importance as it allows for the formation of aryl amines under relatively mild conditions, overcoming the limitations of older methods. wikipedia.org

In the context of this compound, the Buchwald-Hartwig amination would involve the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as BINAP or DPPF), and a base. wikipedia.orgchemspider.com The reaction mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org This methodology can be used to introduce a wide variety of amino substituents at the 8-position of the quinoline ring, which is a common structural motif in pharmacologically active compounds.

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a broad range of amines and aryl halides with diverse functional groups. wikipedia.orgorganic-chemistry.org It is also possible to use ammonia (B1221849) equivalents to synthesize primary aryl amines. organic-chemistry.org

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃, (±)-BINAP, NaOBu-t | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

This table provides examples of the Buchwald-Hartwig amination to demonstrate its general applicability. The reaction is broadly applicable to aryl bromides like this compound.

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactive C-Br bond of this compound is amenable to other palladium-catalyzed cross-coupling reactions. These include:

Heck Reaction: For the formation of a new C-C bond through the coupling with an alkene.

Sonogashira Reaction: For the coupling with a terminal alkyne to form an alkynylquinoline derivative.

Stille Reaction: Involving the use of organotin reagents as the coupling partner.

Carbonylative Coupling: Where carbon monoxide is incorporated to form ketones or other carbonyl compounds. nih.gov

Each of these methodologies offers a unique pathway to further functionalize the quinoline scaffold, significantly broadening the range of accessible derivatives. The choice of reaction depends on the desired final product and the compatibility of the functional groups on the coupling partners.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position offers another site for chemical modification, primarily through reactions such as esterification, amidation, and decarboxylation. These transformations are often performed after modifications at the bromine center, though the synthetic strategy can be adapted as needed. Protecting the carboxylic acid group, for instance as a methyl ester, may be necessary before carrying out certain cross-coupling reactions at the bromine site.

The conversion of the carboxylic acid to an amide or an ester is a common synthetic transformation.

Esterification can typically be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. saskoer.ca The reaction is reversible, and to drive it towards the products, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.org Alternatively, the carboxylate can be formed by deprotonation with a base, followed by an SN2 reaction with an alkyl halide to form the ester. libretexts.org

Amidation involves the reaction of the carboxylic acid with an amine. The direct reaction requires high temperatures to drive off water from the initially formed ammonium (B1175870) carboxylate salt. libretexts.org A more common and milder approach is to first activate the carboxylic acid by converting it to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine to form the amide. saskoer.ca Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate the direct formation of an amide from a carboxylic acid and an amine under milder conditions. saskoer.calibretexts.org

Table 3: General Reactions of the Carboxylic Acid Moiety

| Starting Material | Reagent(s) | Product Type | General Reaction | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Fischer Esterification | saskoer.calibretexts.org |

| Carboxylic Acid | 1. Base, 2. Alkyl Halide | Ester | Alkylation of Carboxylate | libretexts.org |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride | Acid Chloride Formation | saskoer.ca |

| Acid Chloride | Amine | Amide | Amidation | saskoer.ca |

This table outlines common methods for the transformation of carboxylic acids.

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a potential reaction pathway for quinoline carboxylic acids, although it often requires specific conditions. For some aromatic carboxylic acids, decarboxylation can be achieved by heating, sometimes in the presence of a catalyst such as copper powder. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation.

For amino acids, decarboxylation can be facilitated by a carbonyl compound catalyst at elevated temperatures (140-240 °C). google.com While this compound is not an amino acid, this indicates that catalytic methods for decarboxylation exist. The specific conditions required for the efficient decarboxylation of this compound would need to be determined experimentally, as the stability of the quinoline ring system and the electronic effects of the bromine atom would play a significant role.

Electrophilic and Radical Reactions of the Quinoline Ring

The quinoline ring system can undergo both electrophilic and radical reactions, although the presence of the electron-withdrawing bromine and carboxylic acid groups significantly influences the regioselectivity and feasibility of these transformations.

Electrophilic aromatic substitution on the quinoline ring generally occurs on the more electron-rich benzene (B151609) ring, primarily at positions 5 and 8. arsdcollege.ac.inuou.ac.in However, in this compound, both of these preferred sites are occupied. The bromine at C8 and the carboxylic acid at C6 are deactivating groups, making further electrophilic substitution challenging.

| Reaction | Reagents and Conditions | Product(s) | Notes |

| Nitration of Quinoline | Conc. H₂SO₄ + Conc. HNO₃ | 5-Nitroquinoline and 8-Nitroquinoline | Illustrates the general regioselectivity of electrophilic substitution on the quinoline ring. uou.ac.in |

| Bromination of Quinoline | Br₂/Ag₂SO₄, H₂SO₄ | 5-Bromoquinoline and 8-Bromoquinoline | Another example of electrophilic substitution on the unsubstituted quinoline ring. uou.ac.in |

Radical reactions provide an alternative pathway for the functionalization of heterocyclic systems. Minisci-type reactions, which involve the addition of carbon-centered radicals to protonated heterocycles, are a common strategy. scispace.com More recent developments have focused on photocatalytic methods to generate radicals from stable precursors like carboxylic acids. rsc.orgrsc.orghokudai.ac.jp

The decarboxylation of a carboxylic acid to generate a radical is a powerful tool in organic synthesis. rsc.org This can be achieved through photoredox catalysis, where a photoexcited catalyst initiates a single electron transfer (SET) process with the carboxylate, leading to decarboxylation and the formation of an aryl or alkyl radical. rsc.orgrsc.org This radical can then engage in various bond-forming reactions. For instance, the arylation of quinoline N-oxides with aryl radicals generated from arylboronic acids has been demonstrated. rhhz.net While specific applications to this compound are not extensively documented, these radical strategies offer a potential route for its further modification, bypassing the limitations of electrophilic substitution.

| Radical Generation Method | Precursor | Key Reagents/Conditions | Radical Intermediate | Potential Application |

| Silver-Catalyzed Decarboxylation | Carboxylic Acids | AgNO₃, K₂S₂O₈ | Alkyl/Aryl Radicals | Minisci-type addition to heterocycles. scispace.com |

| Photoredox Catalysis | Carboxylic Acids | Photocatalyst (e.g., 4CzIPN), Light | Alkyl/Aryl Radicals | C-C and C-heteroatom bond formation. rsc.orgrsc.org |

| Oxidative Generation from Arylboronic Acids | Arylboronic Acids | KMnO₄ | Aryl Radicals | C2-arylation of quinoline N-oxides. rhhz.net |

Redox Chemistry of the Quinoline System

The quinoline core of this compound can participate in both oxidation and reduction reactions, targeting either the nitrogen atom or the ring system itself.

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid. For example, 6-bromo-2-methylquinoline-4-carboxylic acid has been successfully converted to its corresponding N-oxide. lew.ro The formation of the N-oxide can alter the electronic properties of the quinoline ring, making it more susceptible to certain nucleophilic and cycloaddition reactions, and can also be a handle for further functionalization. nih.gov

A general procedure for the N-oxidation of a substituted quinoline carboxylic acid involves heating the compound with hydrogen peroxide in glacial acetic acid. lew.ro

Table of N-Oxidation Reaction:

| Starting Material | Reagents and Conditions | Product | Yield |

|---|

The benzene ring of the quinoline system can also be oxidized under strong conditions, leading to cleavage and the formation of pyridine-2,3-dicarboxylic acids. uou.ac.inresearchgate.net

The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine (B92270) part of the quinoline ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. mdpi.com This reaction is often performed using catalysts like nickel on carbon (Ni/C) under hydrogen pressure. mdpi.com

However, the presence of a bromine substituent introduces a potential complication, as catalytic hydrogenation can also lead to debromination. mdpi.com The choice of catalyst, solvent, and reaction conditions is therefore crucial to achieve selective reduction of the heterocyclic ring without cleaving the carbon-bromine bond.

The carboxylic acid group itself can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.comyoutube.com This reaction proceeds via the formation of an aldehyde intermediate which is further reduced.

Table of Reduction Reactions:

| Reaction Type | Substrate | Reagents and Conditions | Product | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Quinoline | Ni/C-3, H₂ (100 atm), 100 °C, Methanol, 24h | 1,2,3,4-Tetrahydroquinoline | Demonstrates the reduction of the pyridine ring. mdpi.com |

| Catalytic Hydrogenation with Debromination | Bromoquinoline | Ni/C-3, H₂ (100 atm), 100 °C, Methanol, 72h | 1,2,3,4-Tetrahydroquinoline | Shows complete debromination can occur. mdpi.com |

| Carboxylic Acid Reduction | 5-Bromoquinoline-8-carbaldehyde | NaBH₄ or LiAlH₄ | 5-bromoquinoline-8-methanol | Illustrates the reduction of a carbonyl group on a bromoquinoline scaffold. |

Comparative Reactivity Studies of Bromoquinoline Isomers

The reactivity of the quinoline ring system is significantly influenced by the position of its substituents. In the case of bromoquinolines, the location of the bromine atom dictates the molecule's susceptibility to various chemical transformations. This difference in reactivity among isomers is a critical consideration in synthetic chemistry, as it allows for regioselective functionalization. The electronic properties of the quinoline nucleus, which consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring, are perturbed differently by a bromine substituent at each possible position.

Electrophilic substitution reactions, such as nitration and halogenation, preferentially occur on the benzene ring, typically at positions 5 and 8. scribd.com Conversely, nucleophilic substitution reactions are favored on the pyridine ring, primarily at positions 2 and 4. scribd.comquimicaorganica.org The presence and position of the bromine atom, an electron-withdrawing group, further modulates this inherent reactivity, influencing reaction rates and outcomes across a range of transformations, including palladium-catalyzed cross-coupling, nucleophilic substitution, and hydrogenation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, and the reactivity of bromoquinoline isomers in these transformations is a subject of detailed study. The Suzuki-Miyaura cross-coupling reaction, in particular, highlights the distinct reactivity profiles of these isomers.

Research has shown that large differences in reactivity exist depending on the position of the bromine atom on the quinoline ring when subjected to Suzuki-Miyaura cross-coupling conditions. researchgate.net A study involving bromoquinolines from the 2-bromo to the 8-bromo isomer revealed significant variations in reaction yields and rates when coupled with 2-aminophenylboronic acid hydrochloride. researchgate.net This variability is attributed to the differing electronic environments around the quinoline ring system, which affects the efficiency of the catalytic cycle. researchgate.net

For bromoquinoline carboxylic acid isomers, the position of the carboxyl group relative to the bromine atom also plays a crucial role. For instance, 8-bromoquinoline-5-carboxylic acid is reportedly more reactive in cross-coupling reactions than 6-bromoquinoline-8-carboxylic acid, a difference ascribed to the electronic effects of the carboxyl group's placement. In many palladium-catalyzed coupling reactions involving various bromoquinolines, triphenylphosphine (PPh3) has been found to be an effective ligand. acs.org

| Bromoquinoline Isomer Class | Reaction Type | Observed Reactivity Trend | Attributed Cause |

|---|---|---|---|

| 2-Bromoquinoline to 8-Bromoquinoline | Suzuki-Miyaura Cross-Coupling | Significant differences in reaction yields and rates observed across isomers. researchgate.net | Variations in the electronic distribution around the quinoline ring system. researchgate.net |

| 8-Bromoquinoline-5-carboxylic acid vs. 6-Bromoquinoline-8-carboxylic acid | Cross-Coupling Reactions | 8-Bromoquinoline-5-carboxylic acid is more reactive. | Electronic effects stemming from the position of the carboxyl group. |

Nucleophilic Substitution Reactions

The susceptibility of bromoquinoline isomers to nucleophilic attack is highly dependent on whether the bromine atom is located on the pyridine or benzene portion of the bicyclic system. The pyridine ring is inherently more electron-deficient and thus more readily attacked by nucleophiles. scribd.com

Studies involving the reaction of aminobromoquinoline isomers with potassium amide in liquid ammonia provide clear evidence of this differential reactivity. For example, when the amino group and bromine atom are on the pyridine nucleus, reactivity is high. 2-Amino-3-bromoquinoline and 2-amino-4-bromoquinoline are both converted into a mixture of 2,3-diaminoquinoline and 2,4-diaminoquinoline. researchgate.net In contrast, 4-amino-3-bromoquinoline, where the bromine is also on the pyridine ring but in a different arrangement, does not react under the same conditions. researchgate.net This demonstrates that even within the same ring, the relative positions of the substituents are critical. Ring transformation can also occur, as seen with 4-amino-2-bromoquinoline, which yields 4-amino-2-methylquinazoline. researchgate.netwur.nl

For bromine atoms on the benzene ring, such as in 6-bromoquinoline (B19933), nucleophilic aromatic substitution (SNAr) is generally more difficult. However, the reactivity can be enhanced by introducing a strong electron-withdrawing group, such as a nitro group, onto the ring. researchgate.netresearchgate.net The nitration of 6-bromoquinoline, followed by reaction with nucleophiles like morpholine (B109124) or piperazine, allows for the substitution of the bromine atom, demonstrating a strategy to functionalize these less reactive positions. researchgate.netresearchgate.net

| Isomer | Reagent | Result |

|---|---|---|

| 2-Amino-3-bromoquinoline | Potassium amide | Converted to 2,3-diaminoquinoline and 2,4-diaminoquinoline. researchgate.net |

| 2-Amino-4-bromoquinoline | Potassium amide | Converted to 2,3-diaminoquinoline and 2,4-diaminoquinoline. researchgate.net |

| 4-Amino-3-bromoquinoline | Potassium amide | No reaction observed. researchgate.net |

| 4-Amino-2-bromoquinoline | Potassium amide | Ring transformation to 4-amino-2-methylquinazoline. researchgate.netwur.nl |

Hydrogenation Reactions

The catalytic hydrogenation of the pyridine ring in bromoquinolines to form bromo-1,2,3,4-tetrahydroquinolines is another area where isomeric reactivity differences are pronounced. The efficiency of the hydrogenation process can be dramatically different for various isomers, even when using the same catalyst. rsc.org

In a comparative study using a MoS₂ catalyst, the hydrogenation of 5-, 7-, and 8-bromoquinoline isomers proceeded with high yields, generally above 94%. rsc.org However, under similar conditions, the hydrogenation of 6-bromoquinoline resulted in a much lower yield of only 25%. rsc.org This stark difference in product yield is likely related to the varying energies of substrate adsorption and product desorption on the catalyst surface, which are influenced by the electronic effects of the bromine substituent at different positions. rsc.org

| Bromoquinoline Isomer | Hydrogenation Product | Reported Yield |

|---|---|---|

| 5-Bromoquinoline | 5-Bromo-1,2,3,4-tetrahydroquinoline | >94% rsc.org |

| 6-Bromoquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline | 25% rsc.org |

| 7-Bromoquinoline | 7-Bromo-1,2,3,4-tetrahydroquinoline | >94% rsc.org |

| 8-Bromoquinoline | 8-Bromo-1,2,3,4-tetrahydroquinoline | >94% rsc.org |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can elucidate the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) is crucial for identifying the number and type of hydrogen atoms in a molecule. In 8-bromoquinoline-6-carboxylic acid, the aromatic protons on the quinoline (B57606) ring system exhibit distinct chemical shifts due to their unique electronic environments, which are influenced by the bromine atom and the carboxylic acid group.

The deshielding effect of the bromine atom and the electron-withdrawing nature of the quinoline nitrogen and carboxylic acid group cause the aromatic protons to resonate at lower fields (higher ppm values). The proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield region, often above 12 ppm, due to hydrogen bonding. The protons on the quinoline core appear in the aromatic region, generally between 7.5 and 9.5 ppm. The specific splitting patterns (e.g., doublets, triplets, doublets of doublets) arise from spin-spin coupling between adjacent, non-equivalent protons, providing critical information about their relative positions on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | 9.1 - 9.3 | Doublet |

| H3 | 7.6 - 7.8 | Doublet of Doublets |

| H4 | 8.8 - 9.0 | Doublet |

| H5 | 8.3 - 8.5 | Singlet |

| H7 | 8.0 - 8.2 | Singlet |

| COOH | >12 | Broad Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the molecular structure.

The carboxylic acid carbon is highly deshielded and appears significantly downfield, typically in the range of 165-175 ppm. The carbon atom bonded to the bromine (C8) is also shifted, with its resonance influenced by the heavy atom effect of bromine. The other aromatic carbons of the quinoline ring system appear in the 120-150 ppm range. Quaternary carbons (those without attached protons, such as C6, C8, C8a, and C4a) are often weaker in intensity compared to protonated carbons. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon Atom | Typical Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-N | 145 - 155 |

| Aromatic C-H & C-C | 120 - 140 |

Note: These are general ranges and actual values depend on the specific molecular environment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

For complex molecules, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR techniques provide greater resolution by correlating signals across two frequency axes, offering unambiguous structural assignments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on the quinoline rings, confirming their connectivity. For example, a cross-peak between the signals for H2 and H3 would confirm their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). columbia.edu This is extremely useful for assigning the signals of protonated carbons in the ¹³C NMR spectrum. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). columbia.edu HMBC is critical for piecing together the molecular skeleton, especially for identifying quaternary carbons. For instance, the carboxylic acid proton could show a correlation to the C6 carbon, and the H5 proton could show correlations to C4, C6, and C8a, confirming the substitution pattern on the benzene (B151609) portion of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. The molecular formula for this compound is C₁₀H₆BrNO₂.

HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The presence of bromine is particularly distinctive due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units, which is a characteristic signature for a monobrominated compound. savemyexams.com The calculated exact mass for the [M+H]⁺ ion of C₁₀H₆⁷⁹BrNO₂ is approximately 251.9658, and for C₁₀H₆⁸¹BrNO₂ it is approximately 253.9638. Observing these ions at high resolution confirms the elemental composition.

Fragmentation Pattern Analysis for Structural Insights

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure.

For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules or radicals:

Loss of COOH: A prominent fragment may be observed corresponding to the loss of the carboxylic acid group (a loss of 45 mass units), resulting in an 8-bromoquinoline (B100496) cation. libretexts.org

Loss of Br: The carbon-bromine bond can cleave, leading to a fragment ion corresponding to the loss of a bromine radical (a loss of 79 or 81 mass units).

Loss of HCN: A characteristic fragmentation pathway for quinoline and its derivatives is the elimination of a neutral hydrogen cyanide (HCN) molecule (a loss of 27 mass units) from the pyridine (B92270) ring. rsc.org

By analyzing the masses of these fragments, researchers can confirm the presence and connectivity of the key functional groups within the molecule.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 8-bromoquinoline |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. In the analysis of this compound, the IR spectrum provides clear evidence for its key structural components.

The most prominent feature is the strong absorption band associated with the carboxylic acid group. This manifests as a sharp, intense peak for the carbonyl (C=O) stretch, typically observed in the region of 1700-1725 cm⁻¹. For carboxylic acids where the carbonyl group is conjugated with an aromatic system, as in this quinoline derivative, this peak may shift to a slightly lower wavenumber (1680-1700 cm⁻¹). libretexts.org Furthermore, the hydroxyl (O-H) stretch of the carboxylic acid gives rise to a very broad absorption band spanning a wide range, often from 2500 to 3300 cm⁻¹. uomustansiriyah.edu.iq

The quinoline ring structure is identified by several characteristic absorptions. The aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings produce a series of sharp peaks in the fingerprint region, typically between 1450 and 1625 cm⁻¹. The presence of the bromine substituent is indicated by a C-Br stretching vibration, which is expected to appear at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Aromatic Ring | C-H stretch | 3000 - 3100 (weak to medium) |

| Carboxylic Acid | C=O stretch | 1680 - 1725 (strong, sharp) |

| Aromatic Ring | C=C / C=N stretch | 1450 - 1625 (medium to strong) |

| Carbon-Bromine | C-Br stretch | 500 - 650 (medium to strong) |

This table presents expected IR absorption ranges for the functional groups in this compound based on established spectroscopic principles.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's conjugated systems and chromophores.

For this compound, the quinoline ring system constitutes the primary chromophore. This extended aromatic system gives rise to several absorption bands in the UV region. These absorptions are typically due to π → π* transitions, where an electron from a pi bonding orbital is excited to a pi anti-bonding orbital. Aromatic systems like quinoline commonly exhibit multiple π → π* bands, often designated as E1, E2, and B bands, with decreasing energy.

Additionally, the presence of non-bonding electrons on the nitrogen and oxygen atoms allows for n → π* transitions. These transitions, involving the promotion of an electron from a non-bonding orbital to a pi anti-bonding orbital, are generally much weaker in intensity than π → π* transitions. The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent polarity and pH, particularly due to the ionizable carboxylic acid group. For instance, studies on similar quinoline carboxylic acid derivatives have utilized UV-Vis spectroscopy around 270 nm to monitor changes in protonation states.

| Electronic Transition | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 400 | High-intensity absorptions characteristic of the conjugated quinoline aromatic system. |

| n → π | > 300 | Low-intensity absorptions resulting from non-bonding electrons on nitrogen and oxygen atoms. |

This table outlines the principal electronic transitions expected for this compound in UV-Visible spectroscopy.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the molecular and crystal structure.

While specific crystallographic data for this compound is not widely published, the expected structural features can be inferred from the vast body of research on carboxylic acids and quinoline derivatives. rsc.org A successful crystal structure determination would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Bond Lengths & Angles | Precise measurements of the geometry of the molecule. |

| Hydrogen Bonding | Details of intermolecular interactions, likely showing carboxylic acid dimer formation. |

| Molecular Packing | Arrangement of molecules in the crystal lattice, including π-stacking and other interactions. |

This table describes the key information obtained from a successful X-ray crystallographic analysis of this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized compound like this compound, chromatography is essential for assessing its purity, isolating it from reaction byproducts, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a liquid mixture. It is particularly well-suited for compounds like this compound, which are not readily volatile.

A typical HPLC method for this compound would utilize reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., a C8 or C18 silica-based column), and the mobile phase is a more polar solvent mixture, commonly consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Because the analyte is a carboxylic acid, the pH of the mobile phase is a critical parameter; using a buffer (e.g., phosphate (B84403) or acetate) at a pH below the pKa of the carboxylic acid will ensure it remains in its neutral, more retained form. Analysis of related bromoquinoline carboxylic acids has been performed using C18 columns with gradient elution. tandfonline.com Detection is typically achieved using a UV detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum.

| HPLC Parameter | Typical Condition |

| Mode | Reversed-Phase |

| Stationary Phase | C18 or C8, 3-5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., 0.1% Phosphoric Acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., at 256 nm or 270 nm) |

This table outlines a representative set of HPLC conditions for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its direct application to carboxylic acids is limited due to their low volatility and high polarity, which lead to poor chromatographic peak shape and thermal decomposition in the hot GC inlet. lmaleidykla.lt

To analyze this compound by GC-MS, a chemical derivatization step is necessary. lmaleidykla.lt This process converts the polar carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) ester. A common method is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt

Once derivatized, the TMS-ester of this compound can be analyzed on a standard nonpolar or mid-polar capillary column (e.g., DB-5ms or HP-5ms). The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure efficient separation. The eluting compound is then ionized (typically by electron ionization), and the mass spectrometer separates and detects the resulting fragment ions, providing a unique mass spectrum that confirms the compound's identity and molecular weight.

| GC-MS Parameter | Typical Condition |

| Derivatization | Required; e.g., silylation with BSTFA to form a TMS ester. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium at ~1-1.5 mL/min |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | e.g., 100 °C hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table describes a general GC-MS methodology applicable to this compound following a necessary derivatization step.

Theoretical and Computational Chemistry Studies of 8 Bromoquinoline 6 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent properties of molecules like 8-bromoquinoline-6-carboxylic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

In a study on the related compound, 8-quinoline carboxylic acid (8QCA), the geometry was optimized using the B3LYP functional with a 6-311+G(d,p) basis set. nih.gov This level of theory is well-suited for quinoline (B57606) systems and would be appropriate for this compound. The calculations for 8QCA revealed a planar structure with a strong intramolecular hydrogen bond between the carboxylic acid's hydrogen atom and the nitrogen atom of the quinoline ring. nih.gov A similar planarity and intramolecular hydrogen bonding would be anticipated for this compound.

Furthermore, DFT calculations on quinoline-6-carboxylic acid derivatives have been used to analyze their electronic properties. researchgate.net Such analyses for this compound would involve calculating key parameters that describe its reactivity and stability.

A theoretical study on 3-[(4-Carboxyphenyl)carbamoyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid also utilized DFT with the B3LYP method to optimize the molecular geometry, demonstrating the broad applicability of this approach to complex quinoline derivatives. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Quinoline Carboxylic Acid Analog Note: This data is for a related quinoline carboxylic acid derivative and is presented to illustrate the type of information obtained from DFT calculations. Specific values for this compound would require dedicated computation.

| Parameter | Value |

|---|---|

| Bond Length (C=O) | ~1.21 Å |

| Bond Length (C-O) | ~1.35 Å |

| Bond Length (C-Br) | ~1.90 Å |

| Bond Angle (O=C-O) | ~123° |

| Dihedral Angle (Quinoline Ring) | ~0° (planar) |

Molecular orbital analysis provides a deeper understanding of the electronic character and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For quinoline-6-carboxylic acid derivatives, DFT analysis has shown that a smaller HOMO-LUMO energy gap correlates with higher biological activity in certain contexts. researchgate.net In the case of this compound, the HOMO would likely be distributed over the electron-rich quinoline ring system, while the LUMO may be localized on the carboxylic acid group and influenced by the electron-withdrawing bromine atom.

A molecular orbital decomposition analysis performed on iridium(III) complexes with 4-quinoline carboxylic acid derived ligands showed that the HOMO and LUMO were localized on different parts of the molecular system, which is critical for understanding their photophysical properties. researchgate.net A similar analysis for this compound would elucidate the regions of the molecule most involved in electronic transitions.

Table 2: Illustrative Molecular Orbital Properties for a Quinoline Derivative Note: This data is hypothetical and for illustrative purposes. Actual values for this compound would need to be calculated.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 | Quinoline ring |

| LUMO | -2.1 | Carboxylic acid and quinoline ring |

| HOMO-LUMO Gap | 4.4 | - |

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: Calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For hydroxyquinoline carboxylic acids, solid-state and solution NMR studies, supported by DFT calculations, have been used to distinguish between different tautomers and zwitterionic forms. researchgate.net For this compound, predicted NMR spectra would help in the assignment of peaks in experimentally obtained spectra.

IR Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be calculated. These frequencies can be correlated with the peaks in an experimental Infrared (IR) spectrum. For instance, in a study of a complex quinoline-6-carboxylic acid derivative, DFT calculations were used to assign the vibrational wavenumbers, such as the characteristic C=O stretching frequency of the carboxylic acid. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. Studies on 8-quinoline carboxylic acid have used TD-DFT to calculate the λmax values of transient species, which showed good agreement with experimental data from pulse radiolysis. nih.gov For this compound, TD-DFT would predict the wavelengths of maximum absorption, corresponding to electronic transitions, which could then be compared to experimental UV-Vis spectra. researchgate.net

Table 3: Predicted Spectroscopic Data for a Quinoline Carboxylic Acid Analog Note: This data is compiled from studies on related quinoline derivatives and is for illustrative purposes.

| Spectroscopic Technique | Predicted Feature | Value |

|---|---|---|

| ¹H NMR | Carboxylic acid proton (COOH) | ~13-14 ppm |

| ¹³C NMR | Carbonyl carbon (C=O) | ~167 ppm |

| IR | C=O stretch | ~1700 cm⁻¹ |

| UV-Vis (TD-DFT) | λmax | ~300-340 nm |

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict how a molecule might interact with a biological target, such as a protein.

Molecular docking is a method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This can provide insights into the binding mode and affinity.

For example, a study on 4-quinoline carboxylic acid derivatives used molecular docking to investigate their interaction with the active site of human dihydroorotate (B8406146) dehydrogenase. eurjchem.com Similarly, various 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives were docked into the active sites of proteins associated with malaria, tuberculosis, and cancer to predict their binding energies and interaction modes. ijcps.org One of the compounds, 2-(4-bromophenyl)quinoline-4-carboxylic acid, is an isomer of the subject of this article. ijcps.org

In a hypothetical docking study of this compound with a protein binding site, the quinoline ring could form π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. The carboxylic acid group could act as a hydrogen bond donor and acceptor, forming key interactions with polar residues. The bromine atom might engage in halogen bonding, a specific type of non-covalent interaction.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape shows the relative energies of these different conformations.

For a relatively rigid molecule like this compound, the conformational flexibility is limited. The primary source of conformational isomerism would be the rotation of the carboxylic acid group relative to the quinoline ring. As suggested by DFT studies on the related 8-quinoline carboxylic acid, an intramolecular hydrogen bond likely stabilizes a planar conformation. nih.gov A full conformational analysis would involve rotating the O-H bond of the carboxylic acid and the C-C bond connecting it to the quinoline ring to map out the potential energy surface and identify the global minimum energy conformation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-dependent descriptors of a set of compounds with their biological activity or chemical properties, respectively. bohrium.comdergipark.org.tr These models are typically statistical in nature and serve as valuable tools in chemical and pharmaceutical research for predicting the characteristics of new molecules, thereby streamlining the discovery and development process. bohrium.comdergipark.org.tr

Development of Descriptors for Quinoline Derivatives

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For quinoline derivatives, a wide array of descriptors are employed to build robust predictive models. These descriptors can be broadly categorized into several classes, each representing distinct molecular features.

The selection of appropriate descriptors is a critical step. In many studies, quantum chemical calculations, often using Density Functional Theory (DFT), are performed to obtain optimized molecular geometries and compute various electronic and structural parameters. dergipark.org.trnih.govmdpi.com For instance, methods like DFT with the B3LYP functional and a 6-31G(d,p) or 6-311++G** basis set are commonly used. dergipark.org.trmdpi.com Following the calculation of a large pool of descriptors, statistical methods such as the genetic algorithm (GA) combined with multiple linear regression (MLR) are utilized to select the most relevant descriptors that contribute significantly to the property being modeled. bohrium.comnih.gov

Key types of descriptors developed for quinoline derivatives include:

Constitutional and Geometrical Descriptors: These are the simplest descriptors and relate to the basic composition and 3D structure of the molecule. They include molecular weight, molecular volume, and counts of specific atoms or bonds. bohrium.comdergipark.org.tr

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are crucial for describing its reactivity and intermolecular interactions. Key electronic descriptors include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, electronegativity (χ), and molecular polarizability (α). dergipark.org.trnih.govscispace.com The mass, electronegativity, and partial charges of molecules have been shown to influence their activity. nih.gov

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, independent of its 3D conformation.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a principal descriptor in this category, quantifying the lipophilicity of a molecule, which influences its pharmacokinetic properties. dergipark.org.tr

Aromaticity Indices: For heterocyclic systems like quinoline, the level of aromaticity can be a differentiating feature. Indices such as HOMA, NICS, and PDI are used to quantify the aromatic character of the benzene (B151609) and pyridine (B92270) rings within the quinoline scaffold, which can be important for interactions like π-π stacking. mdpi.com

The table below summarizes the types of descriptors frequently used in the computational analysis of quinoline derivatives.

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Molecular Volume | Size, Composition |

| Electronic | E-HOMO, E-LUMO, Dipole Moment, Polarizability | Electron Distribution, Reactivity, Polarity |

| Geometrical | Surface Area, Shape Indices | Molecular Shape and Size |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Lipophilicity, Solubility |

| Global Reactivity | Hardness (η), Softness (σ), Electrophilicity (ω) | Overall Chemical Reactivity |

| Aromaticity | HOMA, NICS, PDI, FLU, PLR | Degree of Aromatic Character |

This table is generated based on information from multiple sources. dergipark.org.trmdpi.comscispace.com

Predictive Modeling of Chemical Properties (excluding biological activity/efficacy)

While QSAR is well-known for predicting biological activity, the analogous QSPR methodology is a powerful approach for predicting the fundamental physicochemical properties of compounds like this compound. These models establish a mathematical relationship between molecular descriptors and specific properties, allowing for the in silico estimation of these characteristics without the need for experimental synthesis and measurement. dergipark.org.trnih.gov

A notable study focused on developing QSPR models for a set of 40 quinolone derivatives to predict three key physicochemical properties: refractive index (n), polarizability (α), and the HOMO-LUMO energy gap (ΔEH-L). nih.gov The research employed a hierarchical approach where geometries were first optimized using ab initio Hartree-Fock (HF) calculations with the 6-31++G** basis set. nih.gov A comprehensive set of molecular descriptors was then calculated, and a genetic algorithm coupled with multiple linear regression (GA-MLR) was used to select the optimal descriptors and build the predictive models. nih.gov

The resulting models demonstrated strong predictive power, as indicated by their statistical quality. For each property, a multi-parametric equation with a maximum of three descriptors was found to be sufficient for accurate prediction. nih.gov The robustness of these models was confirmed using the leave-one-out (LOO) cross-validation technique. nih.gov

The key findings from this predictive modeling study are summarized in the table below.

| Predicted Property | Selected Descriptors | Statistical Quality (R²) |

| Refractive Index (n) | Three descriptors selected by GA-MLR | High |

| Polarizability (α) | Three descriptors selected by GA-MLR | High |

| HOMO-LUMO Energy Gap (ΔEH-L) | Three descriptors selected by GA-MLR | High |

This table is based on the findings from a QSPR study on quinolone derivatives. nih.gov The specific descriptors for each model were selected via the GA-MLR process from a larger pool.

The success of these models indicates that descriptors selected through this methodology play a vital role in determining the physicochemical properties of quinoline derivatives. nih.gov Such predictive models are invaluable for screening new chemical structures and designing molecules with desired properties. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides indispensable tools for the detailed elucidation of chemical reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental means alone. sumitomo-chem.co.jp By modeling the potential energy surface of a reaction, researchers can identify reactants, products, transition states, and intermediates, thereby constructing a complete step-by-step pathway for a given transformation. sumitomo-chem.co.jpsmu.edu Density Functional Theory (DFT) is a particularly prominent method used for these studies due to its balance of computational cost and accuracy. sumitomo-chem.co.jp

The study of a reaction mechanism using computational methods typically involves several key steps:

Geometry Optimization: The 3D structures of all relevant species (reactants, intermediates, products) are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate connecting a reactant/intermediate to the next step.

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. A stable molecule (reactant, product, intermediate) will have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. sumitomo-chem.co.jp

Energy Profile Construction: By calculating the relative energies of the reactants, transition states, and products, an energy diagram for the entire reaction mechanism can be constructed. The activation energy (the energy difference between the reactant and the transition state) is a key parameter that determines the reaction rate. sumitomo-chem.co.jp

For a compound like this compound, computational chemistry could be used to investigate its synthesis. The preparation of substituted quinolines often involves reactions such as bromination and carboxylation. For example, the mechanism of electrophilic bromination on the quinoline ring or a nucleophilic substitution to introduce the bromine atom could be studied. Computational analysis could reveal the preferred site of substitution, the structure of the key transition states, and the influence of solvents or catalysts on the reaction pathway. sumitomo-chem.co.jp

The Unified Reaction Valley Approach (URVA) is an advanced method that analyzes the reaction path in great detail, dissecting it into distinct "reaction phases" corresponding to specific chemical events like bond breaking, bond formation, or structural rearrangements. smu.edu This provides a deeper understanding of the sequence of electronic and geometric changes that occur as the reactants are converted into products. smu.edu By applying these computational techniques, a comprehensive and predictive understanding of the chemical reactions involving this compound can be achieved.

Applications of 8 Bromoquinoline 6 Carboxylic Acid in Broader Chemical Sciences

Role as a Chemical Building Block in Organic Synthesis

The intrinsic reactivity of 8-bromoquinoline-6-carboxylic acid makes it a highly valuable starting material for the construction of more elaborate molecular architectures. The presence of the bromine atom and the carboxylic acid moiety provides two distinct points for chemical modification, allowing for a diverse range of synthetic transformations.

Precursor for Complex Heterocyclic Systems

The quinoline (B57606) ring system is a foundational element in many natural products and synthetic compounds with significant biological activity. This compound serves as a key intermediate in the synthesis of complex heterocyclic systems. The bromine atom at the 8-position can be readily displaced or participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby expanding the structural diversity of the resulting molecules.

Furthermore, the carboxylic acid group at the 6-position can be converted into other functional groups, such as esters, amides, or alcohols, providing additional avenues for molecular elaboration. This dual functionality allows for a stepwise and controlled construction of intricate molecular frameworks, making it an essential tool for synthetic chemists.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. The rigid quinoline core of this compound provides a stable and predictable three-dimensional framework, or scaffold, upon which a variety of chemical appendages can be systematically attached.

By leveraging the reactivity of both the bromo and carboxylic acid groups, chemists can generate extensive libraries of related compounds. For instance, a diverse set of amines can be coupled to the carboxylic acid to form a library of amides, while a range of boronic acids can be reacted at the bromine position via Suzuki coupling. This systematic approach to diversification is instrumental in the discovery of new drug leads and chemical probes.

Contributions to Medicinal Chemistry Research

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. The specific substitution pattern of this compound and its derivatives has been explored in the context of developing new therapeutic agents.

Design and Synthesis of Enzyme Inhibitors (Focus on molecular mechanisms)

Enzyme inhibitors are crucial tools in drug discovery, and quinoline-based compounds have shown promise in this area. While specific studies on this compound as an enzyme inhibitor are not extensively documented, the broader class of quinoline carboxylic acids has been investigated as inhibitors of various enzymes. For example, derivatives of quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2 and dihydroorotate (B8406146) dehydrogenase.

The molecular mechanism of inhibition often involves the quinoline nitrogen acting as a hydrogen bond acceptor and the carboxylic acid group forming ionic interactions or hydrogen bonds with key amino acid residues in the enzyme's active site. The bromine atom can contribute to binding through halogen bonding or by occupying a hydrophobic pocket. By modifying the substituents on the quinoline ring, researchers can fine-tune the binding affinity and selectivity of these inhibitors.

Development of Molecular Probes for Biological Pathways

Molecular probes are essential for elucidating complex biological processes. The fluorescent properties of some quinoline derivatives make them attractive candidates for the development of such probes. While the intrinsic fluorescence of this compound itself may not be a primary focus, it can serve as a scaffold for the synthesis of more complex fluorescent probes.

By attaching fluorophores or other reporter groups to the this compound backbone, scientists can create molecules that specifically bind to a biological target of interest, allowing for its visualization and study within a cellular environment. The ability to systematically modify the structure allows for the optimization of the probe's photophysical properties and biological targeting capabilities.

Structure-Activity Relationship (SAR) Studies for Target Binding

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The systematic modification of the this compound scaffold is a key strategy in conducting SAR studies.

By synthesizing a series of analogues with variations at the 6- and 8-positions and evaluating their biological activity, researchers can identify the key structural features required for potent and selective target binding. For instance, studies on related bromo-substituted quinolines have explored their anticancer effects, demonstrating that the position and nature of the substituents significantly impact their cytotoxic and apoptotic potentials researchgate.net. This iterative process of synthesis and biological testing is crucial for the optimization of lead compounds into viable drug candidates.

Below is an interactive data table summarizing the key molecular features of this compound and its potential for modification in the context of the applications discussed.

| Molecular Feature | Position | Chemical Reactivity/Role | Potential Modifications for SAR Studies |

| Quinoline Core | - | Rigid scaffold, provides basic 3D structure | Isosteric replacements (e.g., quinoxaline, quinazoline) |

| Bromine Atom | 8 | Halogen bonding, hydrophobic interactions, site for cross-coupling reactions | Replacement with other halogens (Cl, F, I), various aryl or alkyl groups |

| Carboxylic Acid | 6 | Hydrogen bonding, ionic interactions, site for amide/ester formation | Conversion to amides, esters, alcohols; replacement with other acidic groups |

Applications in Materials Science

The structural characteristics of this compound, namely its rigid heterocyclic backbone and the presence of coordinating carboxylic acid and nitrogen functionalities, suggest its potential as a building block in materials science.

Precursor for Functional Organic Materials

The bifunctional nature of this compound, possessing both a reactive bromine atom and a carboxylic acid group, makes it a versatile precursor for the synthesis of more complex functional organic materials. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of other functional groups. The carboxylic acid moiety provides a handle for forming amides, esters, or for salt formation, allowing for the construction of larger molecular architectures.

These transformations could lead to the development of materials with tailored electronic, optical, or self-assembly properties. For instance, coupling with aromatic boronic acids could yield extended π-conjugated systems relevant for organic electronics.

Development of Luminescent and Optoelectronic Materials

A closely related compound, quinoline-6-carboxylic acid, has been used to synthesize a luminescent lead coordination framework, demonstrating the potential of this scaffold in creating light-emitting materials. The presence of a heavy bromine atom in the 8-position could potentially influence the photophysical properties, for instance, by promoting intersystem crossing and inducing phosphorescence.

Metal complexes of this compound could be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes, leveraging the coordination of the carboxylic acid and the quinoline nitrogen to a metal center.

Utilization in Catalysis and Ligand Design

The quinoline scaffold is a privileged structure in ligand design for metal catalysis due to its ability to form stable complexes with a variety of transition metals.

Development of Quinoline-Based Ligands for Metal Catalysis

This compound can serve as a foundational molecule for the synthesis of novel quinoline-based ligands. The carboxylic acid group can be converted to other functionalities, such as amides or esters, which can bear additional coordinating groups. The bromine atom offers a site for introducing phosphine (B1218219), amine, or other donor groups via cross-coupling reactions.

The resulting multidentate ligands could be used to stabilize and modulate the reactivity of metal centers in various catalytic transformations. The steric and electronic properties of the ligand, and consequently the catalyst, could be fine-tuned by judicious choice of the group introduced at the 8-position.

Application in Organic Transformation Catalysis

While direct catalytic applications of this compound are not reported, its derivatives could function as ligands in homogeneous catalysis. For example, palladium complexes bearing ligands derived from this molecule could potentially be active in cross-coupling reactions. The quinoline nitrogen and another donor group could form a chelate ring with the metal, creating a stable and catalytically active species.

Novel Analytical Reagent Development

Quinoline derivatives have a history of use as analytical reagents, particularly as chromogenic and fluorogenic sensors for metal ions. The nitrogen atom and a suitably positioned donor group can selectively bind to specific metal ions, leading to a detectable change in the spectroscopic properties of the molecule.

Although there is no specific literature on the use of this compound as an analytical reagent, its structure suggests potential in this area. The carboxylic acid group and the quinoline nitrogen could act as a chelating unit for metal ions. Binding of a metal ion would be expected to alter the electronic structure of the quinoline ring, potentially leading to a change in its absorption or fluorescence spectrum. This could form the basis for the development of a new sensor for the detection and quantification of specific metal ions.

Fluorescent Probes for Molecular Recognition

The quinoline ring system is an intrinsic fluorophore, and its derivatives are extensively utilized in the design of fluorescent sensors. The fluorescence properties of these molecules can be modulated by introducing various functional groups that can interact with specific analytes. This interaction often leads to a detectable change in the fluorescence signal, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching, allowing for the qualitative and quantitative detection of the target molecule.

Design Principles and Mechanism:

The development of fluorescent probes based on this compound would likely leverage the quinoline core as the signaling unit. The carboxylic acid group can serve a dual purpose: it can act as a recognition site for specific analytes through hydrogen bonding or electrostatic interactions, and it can also influence the water solubility of the probe, which is crucial for applications in biological systems.

The mechanism of fluorescence modulation upon analyte binding can be attributed to several photophysical processes, including:

Photoinduced Electron Transfer (PET): In the free probe, a nearby electron-donating group can quench the fluorescence of the quinoline fluorophore through PET. Upon binding to a target analyte, the electron-donating ability of this group can be suppressed, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline ring can be altered upon interaction with an analyte, leading to a shift in the emission wavelength. This ratiometric response is highly desirable as it is less susceptible to environmental factors and probe concentration.

Chelation-Enhanced Fluorescence (CHEF): When the probe binds to a metal ion, the formation of a rigid chelate complex can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways. This restriction leads to an enhancement of the fluorescence quantum yield.

Derivatives of 8-aminoquinoline (B160924) have been successfully developed as fluorescent probes for the detection of metal ions like zinc (Zn²⁺). nih.govmdpi.com In these systems, the amino group and the quinoline nitrogen act as a binding site for the metal ion. By analogy, the carboxylic acid group in this compound, in conjunction with the quinoline nitrogen, could serve as a recognition site for various molecules, including metal ions and biologically relevant small molecules. The bromine atom can also influence the photophysical properties of the quinoline fluorophore through the heavy-atom effect, which could potentially be exploited in the design of phosphorescent probes.

Chelation Agents for Metal Ions in Research

The ability of quinoline derivatives to form stable complexes with a wide range of metal ions is a well-documented phenomenon. The nitrogen atom in the pyridine (B92270) ring and a suitably positioned heteroatom-containing functional group can act as a bidentate or tridentate ligand, effectively sequestering metal ions.

Coordination Chemistry and Applications:

This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group. This arrangement allows it to act as a bidentate chelating agent, forming stable five- or six-membered chelate rings with metal ions. The bromine substituent can influence the acidity of the carboxylic acid and the basicity of the quinoline nitrogen, thereby modulating the binding affinity and selectivity of the ligand for different metal ions.

The resulting metal complexes can have a variety of applications in research:

Catalysis: Quinoline-based ligands are used in transition metal catalysis. The electronic and steric properties of the this compound ligand could be tuned to influence the reactivity and selectivity of a metal catalyst in various organic transformations.

Materials Science: Metal complexes of quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are famous for their applications in organic light-emitting diodes (OLEDs). The metal complexes of this compound could potentially exhibit interesting photoluminescent or electroluminescent properties for the development of new materials.

Bioinorganic Chemistry: The study of metal complexes with biologically relevant ligands is a key area of bioinorganic chemistry. This compound could be used to model the binding of metal ions to more complex biological molecules or to develop agents that can modulate the activity of metalloenzymes.